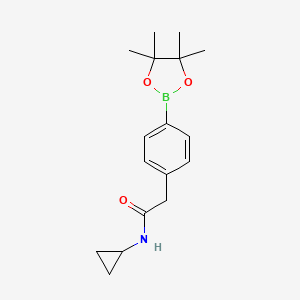

N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic ester-containing acetamide derivative with the molecular formula C₁₇H₂₄BNO₃ and molecular weight 319.2 (or 301.2 in some sources) . It is characterized by a cyclopropylamine substituent attached to the acetamide backbone and a para-substituted pinacol boronate group on the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and materials science . Key properties include a purity of 95% (as a commercially available product) and a CAS number of 1031747-48-4 or 1031747-36-0, depending on isomerism .

Properties

IUPAC Name |

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-12(6-8-13)11-15(20)19-14-9-10-14/h5-8,14H,9-11H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMUSBQSFTZGDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682278 | |

| Record name | N-Cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031747-36-0 | |

| Record name | N-Cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, suggesting that this compound may interact with palladium catalysts and various organic groups in this context.

Mode of Action

The compound likely participates in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction in which it likely participates is a key step in the synthesis of various organic compounds. Therefore, the compound could indirectly influence multiple biochemical pathways through its role in the production of other bioactive molecules.

Pharmacokinetics

The compound’s molecular weight (287162), boiling point (4441±280 °C), and water solubility suggest that it may have moderate bioavailability.

Result of Action

As a participant in the suzuki-miyaura cross-coupling reaction, it likely contributes to the formation of new carbon-carbon bonds, influencing the structure and properties of the resulting organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions. Additionally, the compound’s stability may be affected by exposure to moisture.

Biological Activity

N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and pharmacological properties based on diverse research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 301.19 g/mol

- CAS Number : 1031747-36-0

- Physical State : Solid

- Solubility : Poorly soluble in water; stable under inert atmosphere at 2-8°C .

Synthesis

The synthesis of this compound involves the reaction of cyclopropyl amines with boron-containing reagents. The process typically requires careful control of reaction conditions to ensure high purity and yield.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, studies have shown that derivatives containing dioxaborolane groups can inhibit specific kinases involved in cancer progression. In particular:

- Mechanism : The compound may act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Case Study : A related study demonstrated that modifications to the dioxaborolane structure enhanced the potency against CDK4/6 inhibitors in various cancer cell lines .

Antimicrobial Activity

N-Cyclopropyl derivatives have been evaluated for their antimicrobial properties:

- Evaluation Method : Disc diffusion and minimum inhibitory concentration (MIC) assays were used to assess the efficacy against bacterial strains.

- Findings : Compounds similar to this compound showed significant activity against Gram-positive bacteria .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects attributed to the modulation of oxidative stress pathways:

- Mechanism : The compound may enhance the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 301.19 g/mol |

| CAS Number | 1031747-36-0 |

| Anticancer Activity | CDK inhibition |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Neuroprotective Potential | Nrf2 pathway modulation |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer proliferation. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Its ability to cross the blood-brain barrier allows it to potentially serve as a therapeutic agent for neurodegenerative diseases. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a monomer in the synthesis of advanced polymers. The dioxaborolane group provides unique reactivity that can be exploited for creating cross-linked polymer networks with enhanced mechanical properties. These polymers are being studied for applications in coatings and adhesives .

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions within organic synthesis. Its boron-containing structure facilitates reactions with organohalides to form carbon-carbon bonds efficiently. This property is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Applications

A study conducted on a series of compounds derived from this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Polymer Development

Researchers synthesized a new class of boron-containing polymers using this compound as a monomer. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Backbone

N-Cyclohexyl Derivatives

Compounds such as N-cyclohexyl-2-phenyl-2-{N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}acetamide (5b) and its fluoro-substituted analog (5c) feature bulkier cyclohexyl groups. These derivatives exhibit:

- Higher molecular weights (e.g., 5b: C₂₉H₃₉BN₂O₄ , MW 491.3) .

- Lower yields (52–74%) compared to the cyclopropyl variant, likely due to steric hindrance during synthesis .

- Distinct ¹H-NMR profiles , such as δ 5.92 (s, 1H) for 5b, indicating unique electronic environments influenced by substituents .

N-Methyl and N-Ethyl Derivatives

Simpler alkyl-substituted analogs like N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (MW 275.15) and N,N-diethyl derivatives show:

Substituent Variations on the Aryl Boronate Group

Fluoro-Substituted Analogs

Fluorination at the ortho or meta position, as in N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 269410-27-7), introduces:

- Electron-withdrawing effects , enhancing reactivity in cross-coupling reactions .

- Lower molecular weights (MW 279.11 vs. 319.2 for the cyclopropyl variant) due to reduced substituent size .

Biphenyl and Tert-Butyl Derivatives

Compounds like N-(4-(tert-butyl)phenyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (6.58) demonstrate:

Preparation Methods

Step 1: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl precursor

- Reagents: 4-bromophenyl precursor, bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl₂), base (potassium acetate or potassium carbonate), solvent (typically dioxane or DMF).

- Conditions: Reflux at 80–100°C under inert atmosphere (nitrogen or argon).

- Reaction: Suzuki borylation of 4-bromophenyl with bis(pinacolato)diboron to yield the boronate ester.

Step 2: Coupling with cyclopropylamine derivative

- Reagents: Cyclopropylamine or its derivatives, palladium catalyst (e.g., Pd(PPh₃)₄), base (K₂CO₃), solvent (e.g., THF or dioxane).

- Conditions: Heating at 80°C under inert atmosphere.

- Reaction: Cross-coupling of the boronate ester with the cyclopropylamine derivative to form the N-cyclopropyl acetamide linkage.

Step 3: Acetamide formation

- Reagents: Acetic anhydride or acetyl chloride, or direct amidation reagents.

- Conditions: Mild heating or room temperature, depending on the method.

- Reaction: Acylation of the amino group to form the final acetamide.

Optimization of Reaction Conditions

| Parameter | Effect on Yield and Purity |

|---|---|

| Catalyst loading | Higher loadings (0.1–0.5 mol%) improve coupling efficiency |

| Solvent | Aqueous-organic mixtures (e.g., THF/H₂O) enhance solubility of boronate esters |

| Temperature | Elevated temperatures (80–100°C) favor reaction progress |

| Inert atmosphere | Prevents oxidation and side reactions |

| Purification | Column chromatography or recrystallization ensures high purity |

Data Tables Summarizing Preparation Parameters

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-bromophenyl, bis(pinacolato)diboron | Pd(dppf)Cl₂ | Dioxane | Reflux (80°C) | 12–16h | 75–85% | Under inert atmosphere |

| 2 | Boronate ester, cyclopropylamine | Pd(PPh₃)₄ | THF | 80°C | 8–12h | 70–80% | Purify via chromatography |

| 3 | Acylating agent (e.g., acetic anhydride) | — | DCM or pyridine | Room temp | 2–4h | 85–90% | Final purification |

Notes on Research Findings and Literature

- Reaction efficiency depends heavily on catalyst choice, solvent polarity, and temperature control. Studies indicate that using Pd(dppf)Cl₂ with aqueous THF optimizes boronate coupling yields.

- Purity and stability of the final compound are enhanced through careful purification, often involving silica gel chromatography and recrystallization.

- Reaction scalability has been demonstrated up to multi-gram scales with consistent yields, emphasizing the robustness of the method.

Additional Considerations

- Handling of boronate esters requires inert atmosphere conditions to prevent hydrolysis.

- Side reactions such as protodeboronation can be minimized by optimizing temperature and reaction time.

- Characterization of intermediates and final products involves NMR, HRMS, and X-ray crystallography to confirm structure and purity.

Q & A

Basic: What are the common synthetic routes for synthesizing N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how do reaction conditions influence yield?

The primary synthetic route involves Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety. A representative procedure includes:

- Catalyst : Pd(dppf)Cl₂ (0.1 equiv) for efficient aryl-aryl bond formation .

- Base : K₂CO₃ (2 equiv) in a THF:H₂O (5:1) solvent system to stabilize intermediates and facilitate transmetallation .

- Conditions : Heating at 80°C under N₂ for 5 hours, followed by extraction and column chromatography purification .

Yield optimization hinges on solvent polarity, catalyst loading, and inert atmosphere maintenance. For example, aqueous THF enhances solubility of boronate esters, while Pd(dppf)Cl₂ minimizes side reactions compared to other catalysts (e.g., Pd(PPh₃)₄) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹³C NMR : Resolves the boronate ester’s quaternary carbons (e.g., 4,4,5,5-tetramethyl-dioxaborolane signals at ~80–85 ppm) .

- X-ray crystallography : Confirms spatial arrangement of the cyclopropyl and acetamide groups (e.g., crystal growth in methanol and data refinement via Bruker diffractometers) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ for [M+H]⁺) and detects impurities .

Multi-technique validation is critical due to potential overlap in NMR signals from aromatic protons and boronate ester groups .

Advanced: How can Suzuki-Miyaura cross-coupling conditions be optimized for synthesizing derivatives of this compound?

Optimization strategies include:

- Catalyst screening : Pd(dppf)Cl₂ outperforms Pd(OAc)₂ in sterically hindered systems due to its bulky ligand .

- Solvent selection : Mixed polar solvents (e.g., DME:H₂O) improve boronate ester solubility and coupling efficiency .

- Temperature control : Lower temperatures (50–60°C) reduce decomposition of sensitive acetamide groups while maintaining reaction progress .

- Base strength : Strong bases (e.g., Cs₂CO₃) may accelerate transmetallation but risk hydrolyzing the dioxaborolane ring .

Advanced: What strategies address discrepancies in NMR data during characterization?

Common discrepancies arise from dynamic rotational effects in the dioxaborolane ring or solvent-induced shifts . Mitigation approaches:

- Variable temperature (VT) NMR : Resolves broadening caused by slow rotation of the boronate ester .

- Deuterated solvent swaps : Compare CDCl₃ vs. DMSO-d₆ to isolate solvent effects on acetamide NH protons .

- 2D NMR (HSQC, HMBC) : Assigns ambiguous signals by correlating ¹H-¹³C couplings .

- Parallel synthesis : Verify reproducibility by repeating reactions under identical conditions to rule out impurities .

Advanced: How does the boronate ester group in this compound facilitate its use in medicinal chemistry?

The boronate ester enables:

- Protease inhibition : Acts as a transition-state analog in serine protease assays (e.g., targeting thrombin) .

- PET tracer synthesis : Serves as a precursor for ¹¹C-radiolabeling via rapid isotope exchange (e.g., cerebral blood flow tracers) .

- Click chemistry : Functionalization via Suzuki coupling to append fluorophores or targeting moieties .

Advanced: What methods are used to assess the hydrolytic stability of the dioxaborolane ring under physiological conditions?

Stability protocols include:

- pH-dependent kinetic studies : Incubate the compound in buffers (pH 4–9) at 37°C, monitoring degradation via HPLC .

- Isotope tracing : Use ¹⁸O-labeled H₂O to track hydrolysis pathways by mass spectrometry .

- Competitive stability assays : Compare half-lives in serum vs. PBS to evaluate enzymatic vs. non-enzymatic degradation .

Advanced: What challenges arise during purification, and how can they be addressed?

Challenges include:

- Low solubility : Use mixed solvents (e.g., EA:hexane) for column chromatography to improve separation .

- By-product contamination : Employ gradient elution (0–50% EA in hexane) to resolve acetamide derivatives from unreacted boronate esters .

- Crystallization difficulties : Seed with pure crystals or switch to slow-evaporation techniques in MeOH/CH₂Cl₂ .

Advanced: What mechanistic insights explain the role of the boronate ester in cross-coupling reactions?

The boronate ester participates via:

Oxidative addition : Pd⁰ inserts into the C–Br bond of the aryl halide partner .

Transmetallation : Boronate transfers the aryl group to Pd, facilitated by base-mediated activation .

Reductive elimination : Forms the C–C bond, regenerating Pd⁰ for catalytic cycling .

Computational studies (DFT) suggest steric effects from the cyclopropyl group slow transmetallation but improve regioselectivity .

Advanced: What alternative coupling strategies could replace Suzuki-Miyaura for modifying this compound?

Alternatives include:

- Stille coupling : Requires toxic tin reagents but tolerates electron-deficient aryl groups .

- Negishi coupling : Uses zinc organometallics for higher functional group compatibility .

- Buchwald-Hartwig amination : Introduces nitrogen substituents via Pd/NHC catalysts .

Suzuki remains preferred due to boronate ester availability and milder conditions .

Advanced: How can researchers ensure reproducibility in synthesizing this compound?

Critical parameters:

- Moisture control : Use Schlenk lines or gloveboxes to prevent boronate ester hydrolysis .

- Catalyst freshness : Pd(dppf)Cl₂ should be stored under N₂ and replaced if discolored .

- Standardized workup : Strict control of extraction volumes (e.g., 3× EA) and drying times (Na₂SO₄) .

- Batch testing : Validate each synthesis batch via HPLC and NMR before downstream use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.